molecular formula C13H20N6S B279463 N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE

N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE

Cat. No.: B279463
M. Wt: 292.41 g/mol
InChI Key: BJCSOZSFDBPJCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE is an organic compound that features a tetrazole ring, a sulfanyl group, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE typically involves multiple steps. One common approach is to start with the preparation of the tetrazole ring, which can be synthesized using a click chemistry approach involving azides and alkynes . The next step involves the introduction of the sulfanyl group, which can be achieved through nucleophilic substitution reactions. Finally, the aniline derivative is introduced through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline derivative can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the aniline ring can introduce various functional groups.

Scientific Research Applications

N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It may be explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: It can be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring and sulfanyl group play a crucial role in its binding affinity and specificity. The compound may modulate specific pathways by inhibiting or activating key enzymes, leading to its desired effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-DIMETHYL-4-[({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL}AMINO)METHYL]ANILINE is unique due to its combination of a tetrazole ring, a sulfanyl group, and an aniline derivative. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H20N6S

Molecular Weight

292.41 g/mol

IUPAC Name

N,N-dimethyl-4-[[2-(1-methyltetrazol-5-yl)sulfanylethylamino]methyl]aniline

InChI

InChI=1S/C13H20N6S/c1-18(2)12-6-4-11(5-7-12)10-14-8-9-20-13-15-16-17-19(13)3/h4-7,14H,8-10H2,1-3H3

InChI Key

BJCSOZSFDBPJCS-UHFFFAOYSA-N

SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)N(C)C

Canonical SMILES

CN1C(=NN=N1)SCCNCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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